molecular formula C19H18N4O2S B494301 MFCD02332516

MFCD02332516

Katalognummer: B494301
Molekulargewicht: 366.4g/mol
InChI-Schlüssel: FRVBTUPATDHRKO-NHDPSOOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide is a complex organic compound belonging to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino and carbohydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The thiazole ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-N’-{(Z)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C19H18N4O2S

Molekulargewicht

366.4g/mol

IUPAC-Name

2-amino-4-methyl-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H18N4O2S/c1-13-17(26-19(20)22-13)18(24)23-21-11-15-9-5-6-10-16(15)25-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,20,22)(H,23,24)/b21-11-

InChI-Schlüssel

FRVBTUPATDHRKO-NHDPSOOVSA-N

SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3

Isomerische SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC=CC=C2OCC3=CC=CC=C3

Kanonische SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.